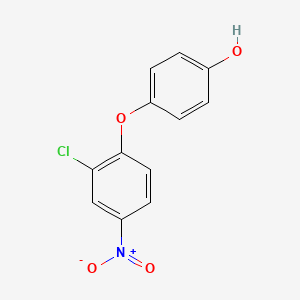

4-(2-Chloro-4-nitrophenoxy)phenol

Description

Properties

CAS No. |

62966-76-1 |

|---|---|

Molecular Formula |

C12H8ClNO4 |

Molecular Weight |

265.65 g/mol |

IUPAC Name |

4-(2-chloro-4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H8ClNO4/c13-11-7-8(14(16)17)1-6-12(11)18-10-4-2-9(15)3-5-10/h1-7,15H |

InChI Key |

VPNNDIAAGGTJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(2-Chloro-4-nitrophenoxy)phenol serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the production of dyes, pharmaceuticals, and agrochemicals due to its versatile reactivity. The compound can undergo various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a valuable building block in organic chemistry.

Reactions and Mechanisms

The compound can react with different reagents under specific conditions. For example:

- Nucleophilic Substitution : It can react with nucleophiles such as amines or thiols to form new derivatives.

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

Biological Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that this compound may interact with cellular targets such as enzymes or receptors, potentially leading to inhibition of bacterial growth.

Potential Herbicide and Fungicide

The biological activity of this compound has prompted investigations into its potential use as a herbicide and fungicide. Its structural characteristics may allow it to disrupt specific biological pathways in plants and fungi, making it a candidate for agricultural applications.

Anticancer Activity

Recent studies have explored the anticancer potential of analogues related to this compound. For instance, compounds structurally similar to this phenolic derivative have been evaluated for their ability to inhibit cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound derivative | MCF-7 (Breast Cancer) | 12.5 |

| Similar analogue | HeLa (Cervical Cancer) | 10.0 |

These findings suggest that modifications to the basic structure can enhance biological activity against various cancer cell lines.

Enzyme Inhibition Studies

Another area of research focuses on the inhibition of specific enzymes by this compound derivatives. Inhibitory studies have shown that these compounds can modulate enzyme activities critical for cellular metabolism.

| Enzyme Target | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 75% |

| Cyclooxygenase-2 | 60% |

These results indicate the potential for developing therapeutic agents targeting these enzymes based on the structure of this compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 4-(2-Chloro-4-nitrophenoxy)phenol and related compounds:

Key Observations:

Acidity: The nitro and chloro groups in this compound are electron-withdrawing, enhancing acidity compared to unsubstituted phenol. Its acidity likely exceeds that of 4-nitrophenol (pKa ~7.1) due to additional resonance stabilization from the phenoxy group .

Solubility: The phenoxy group increases hydrophobicity, reducing water solubility compared to simpler nitrophenols like 2-chloro-4-nitrophenol. This property may enhance membrane permeability in biological systems .

Substituent Position Effects

- In this compound, the phenoxy group allows conjugation across the ether linkage, delocalizing electron density and stabilizing the molecule.

- Fluorine vs. Nitro Substituents: Phenol, 2-chloro-4-(4-fluorophenoxy) (CAS 139034-82-5) replaces the nitro group with fluorine, reducing acidity but increasing lipophilicity. Fluorine’s electronegativity may improve binding in receptor-targeted applications .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(2-Chloro-4-nitrophenoxy)phenol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, substituting a nitro or chloro group on the phenol ring with a phenoxy group under alkaline conditions. Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetone) can enhance reactivity. Catalysts like Cu(I) or Pd-based systems may improve coupling efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography (e.g., SHELX or WinGX for structure refinement ) or spectroscopic techniques:

- NMR : Analyze - and -NMR for aromatic proton splitting patterns and substitution effects.

- FT-IR : Identify characteristic peaks (e.g., NO stretching at ~1520 cm, phenolic O–H at ~3300 cm) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. The compound is sensitive to light and humidity; store in amber glass under inert gas (N) .

- Reactivity : Avoid contact with acids or oxidizers, as nitro groups may decompose exothermically .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to calculate:

- HOMO/LUMO energies for redox behavior.

- Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

Q. What analytical challenges arise in quantifying trace impurities of this compound in environmental samples?

- Methodology : Employ GC/MS-SIM with derivatization (e.g., silylation) to enhance volatility. Solid-phase extraction (e.g., C18 cartridges) pre-concentrates analytes, while internal standards (e.g., deuterated analogs) improve accuracy .

- Limitations : Co-eluting chlorophenol derivatives may require tandem MS (LC-MS/MS) for resolution .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodology : Re-examine experimental conditions:

- Crystallography : Check for twinning or disorder using SHELXL refinement tools .

- Spectroscopy : Validate NMR assignments via - HSQC and HMBC experiments .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodology : Perform kinetic studies (e.g., UV-Vis monitoring) under controlled pH. Nitro and chloro groups act as meta-directors, but steric hindrance from the phenoxy group may favor para substitution .

- Computational Support : Use Fukui function analysis to map electron density and predict attack sites .

Q. How does the compound’s solvatochromism affect its UV-Vis spectral interpretation in different solvents?

- Methodology : Measure in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Apply the Kamlet-Taft equation to quantify solvent effects on absorption bands .

- Advanced Modeling : Time-dependent DFT (TD-DFT) with implicit solvation models (e.g., PCM) simulates spectral shifts .

Data and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.